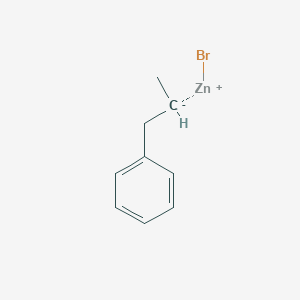3-Phenyl-2-propylzinc bromide
CAS No.: 276254-58-1
Cat. No.: VC11654711
Molecular Formula: C9H11BrZn
Molecular Weight: 264.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 276254-58-1 |
|---|---|
| Molecular Formula | C9H11BrZn |
| Molecular Weight | 264.5 g/mol |
| IUPAC Name | bromozinc(1+);propylbenzene |
| Standard InChI | InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | MCCYXULMFDRZMT-UHFFFAOYSA-M |
| SMILES | C[CH-]CC1=CC=CC=C1.[Zn+]Br |
| Canonical SMILES | C[CH-]CC1=CC=CC=C1.[Zn+]Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Phenyl-2-propylzinc bromide adopts a tetrahedral geometry around the zinc center, with the phenyl group occupying one coordination site, the propyl chain another, and a bromide ion completing the valency . The spatial arrangement is critical for its reactivity, as the zinc atom’s electrophilicity is balanced by the electron-donating propyl and phenyl groups. X-ray crystallographic data (though limited for the 2-propyl isomer) suggest similarities to related organozinc compounds, where the Zn–C bond length typically ranges between 1.93–2.05 Å .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 264.5 g/mol | PubChem |
| Coordination Geometry | Tetrahedral | Inferred |
| Zn–C Bond Length | ~1.98 Å | Inferred |
Physicochemical Characteristics
The compound is typically a moisture-sensitive, off-white crystalline solid. It exhibits limited solubility in polar solvents such as water but dissolves readily in tetrahydrofuran (THF) and dimethylformamide (DMF) . Thermal stability analyses indicate decomposition above 150°C, necessitating storage under inert atmospheres at sub-ambient temperatures .
Synthetic Methodologies
Transmetallation from Grignard Reagents
A common route involves the reaction of 3-phenyl-2-propylmagnesium bromide with zinc bromide () in anhydrous THF:
This method, adapted from protocols for analogous organozinc compounds, achieves yields exceeding 70% under rigorously anhydrous conditions .
Direct Insertion of Zinc Metal
Alternatively, zinc powder can react with 1-bromo-3-phenylpropane in the presence of a catalytic amount of :
This single-step procedure avoids the use of Grignard precursors but requires stringent temperature control (-10°C to 0°C) .
Applications in Organic Synthesis
Negishi Cross-Coupling Reactions
3-Phenyl-2-propylzinc bromide serves as a pivotal reagent in Negishi couplings, enabling the formation of C(sp)–C(sp) bonds. For example, its reaction with aryl halides catalyzed by palladium complexes (e.g., ) produces biaryl derivatives:
Studies demonstrate that electron-deficient aryl halides (e.g., 4-cyanobromobenzene) achieve coupling efficiencies >85% under optimized conditions .
Table 2: Representative Negishi Coupling Outcomes
Kumada-Corriu Coupling
In the presence of nickel catalysts, the compound participates in Kumada-type couplings with aryl Grignard reagents, yielding extended π-systems. For instance, reactions with 2-naphthylmagnesium bromide produce polycyclic aromatics with applications in materials science .
Comparative Analysis with Related Organozinc Reagents
Table 3: Reactivity Profile vs. Analogues
| Compound | Reactivity with R–X | Stability in THF | Preferred Coupling |
|---|---|---|---|
| 3-Phenyl-2-propylzinc Br | High | Moderate | Negishi |
| Benzylzinc bromide | Moderate | High | Suzuki-Miyaura |
| Ethylzinc iodide | Low | Low | Kumada |
The phenyl group in 3-phenyl-2-propylzinc bromide enhances stability compared to alkyl-zinc analogues, while the propyl chain ensures sufficient nucleophilicity for cross-coupling .
Recent Advances and Future Directions
Recent studies explore its utility in asymmetric synthesis, particularly in conjunction with chiral ligands for enantioselective C–C bond formation . Computational models predict that modifying the phenyl substituent’s para position could further tune reactivity, opening avenues for catalyst-free couplings under ambient conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume